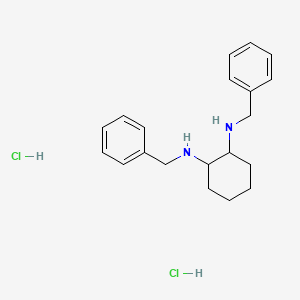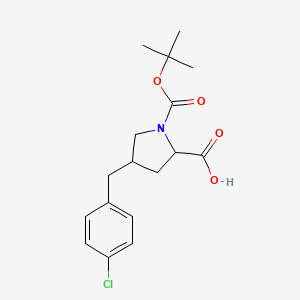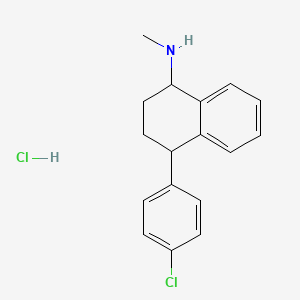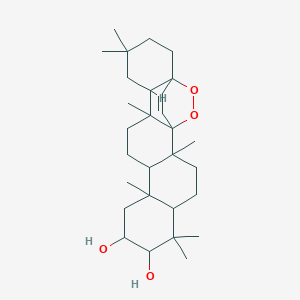
3-Ethyloxane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyloxane-3-carboxylic acid is an organic compound belonging to the class of oxanocarboxylic acids. Its chemical formula is C6H10O3, and it has a molecular weight of 130.14 g/mol. This compound has garnered significant interest in various fields of research and industry due to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyloxane-3-carboxylic acid can be synthesized through several methods commonly used for preparing carboxylic acids. These include:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7).
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids through acidic or basic hydrolysis.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods: In industrial settings, carboxylic acids, including this compound, can be produced through the catalytic oxidation of hydrocarbons or alcohols. The use of transition-metal catalysts and high-energy starting materials, such as alkenes and alkynes, is also common .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyloxane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxanocarboxylic derivatives.
Reduction: Reduction reactions can convert it to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Ethyloxane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, nanomaterials, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-ethyloxane-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. It can act as an electrophile or nucleophile in various chemical reactions, influencing the synthesis of other compounds. Its carboxyl group allows it to form hydrogen bonds and participate in acid-base reactions, impacting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Oxalic Acid (C2H2O4): A simple dicarboxylic acid with two carboxyl groups.
Citric Acid (C6H8O7): A tricarboxylic acid commonly found in citrus fruits.
Lactic Acid (C3H6O3): A hydroxycarboxylic acid produced in muscles during intense activity
Uniqueness: 3-Ethyloxane-3-carboxylic acid stands out due to its unique oxane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carboxylic acids and contributes to its specific reactivity and applications.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
3-ethyloxane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(9)10)4-3-5-11-6-8/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
IMPOPKJJPQMSEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCOC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)

![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
![[5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)







![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
